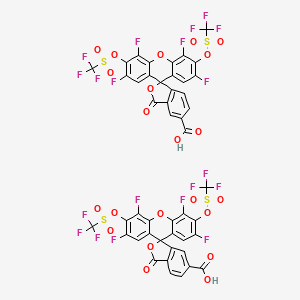

2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a powerful electrophilic trifluoromethylating agent. It is known for its thermal stability and ability to be prepared in a one-pot process.

Preparation Methods

The preparation of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves a three-step one-pot method. The steps are as follows :

In situ generation of trifluoromethanesulfinyl trifluoroacetate: This is achieved by reacting trifluoromethanesulfonic acid with trifluoroacetic anhydride.

Reaction with 3,3′,4,4′-tetrafluorobiphenyl: The generated trifluoromethanesulfinyl trifluoroacetate is then treated with 3,3′,4,4′-tetrafluorobiphenyl in the presence of trifluoromethanesulfonic acid and trifluoroacetic anhydride.

Oxidation: The resulting mixture is treated with hydrogen peroxide to yield the final product.

This method is efficient and reduces the chemical and environmental costs associated with the production of this compound .

Chemical Reactions Analysis

2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate undergoes several types of chemical reactions, primarily involving trifluoromethylation. The common reactions include :

Trifluoromethylation of nucleophilic substrates: This includes carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines.

Reaction conditions: These reactions typically occur under mild conditions and often involve the use of bases and catalytic amounts of copper salts.

Major products: The major products formed are trifluoromethylated derivatives of the starting nucleophilic substrates.

Scientific Research Applications

2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has a wide range of applications in scientific research :

Chemistry: It is used as a reagent for the trifluoromethylation of various compounds, which is a valuable transformation in organic synthesis.

Biology and Medicine: The trifluoromethyl group is important in the development of pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and bioavailability of compounds.

Industry: This compound is used in the production of materials with unique physicochemical properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves the transfer of the trifluoromethyl group to a nucleophilic substrate . The molecular targets and pathways involved include:

Electrophilic trifluoromethylation: The compound acts as an electrophilic trifluoromethylating agent, transferring the trifluoromethyl group to nucleophilic sites on the substrate.

Reaction intermediates: The reaction proceeds through the formation of a reactive intermediate, which then undergoes further transformation to yield the final trifluoromethylated product.

Comparison with Similar Compounds

2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is compared with other similar compounds, such as 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate :

Reactivity: The tetrafluoro compound is more reactive than the difluoro compound, making it a more powerful trifluoromethylating agent.

Thermal stability: Both compounds are thermally stable, but the tetrafluoro compound has a higher thermal stability.

Applications: The tetrafluoro compound has wider applications due to its higher reactivity and stability.

Similar compounds include:

- 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate

- Trifluoromethyl nonaflate

These compounds share similar properties and applications but differ in their reactivity and stability .

Properties

Molecular Formula |

C14H4F10O3S2 |

|---|---|

Molecular Weight |

474.3 g/mol |

IUPAC Name |

2,3,7,8-tetrafluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |

InChI |

InChI=1S/C13H4F7S.CHF3O3S/c14-7-1-5-6-2-8(15)10(17)4-12(6)21(13(18,19)20)11(5)3-9(7)16;2-1(3,4)8(5,6)7/h1-4H;(H,5,6,7)/q+1;/p-1 |

InChI Key |

OSDMDUISKPVVEC-UHFFFAOYSA-M |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3[S+](C2=CC(=C1F)F)C(F)(F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)

![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)

![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)